
Hydroxyzine d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxyzine d4 is a deuterium-labeled derivative of hydroxyzine, a first-generation antihistamine belonging to the piperazine class of chemicals. Hydroxyzine is commonly used to treat anxiety, tension, and allergic conditions such as pruritus and chronic urticaria. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in pharmacokinetic studies, as it allows for the tracking of the compound within biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hydroxyzine d4 involves the incorporation of deuterium atoms into the hydroxyzine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to start with a deuterated precursor and carry out the necessary chemical reactions to form the final this compound compound.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The production process is carefully monitored to maintain the deuterium labeling and to ensure the compound meets the required specifications for research use.
Análisis De Reacciones Químicas
Types of Reactions
Hydroxyzine d4, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Hydroxyzine can be oxidized to form hydroxyzine N-oxide.
Reduction: Reduction reactions can convert hydroxyzine back to its precursor forms.
Substitution: Hydroxyzine can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium peroxymonosulfate (Oxone) is commonly used for the oxidation of hydroxyzine to hydroxyzine N-oxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce hydroxyzine.
Substitution: Nucleophilic reagents such as sodium azide can be used for substitution reactions.
Major Products Formed
Oxidation: Hydroxyzine N-oxide
Reduction: Precursor forms of hydroxyzine
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Hydroxyzine d4 has a wide range of applications in scientific research, including:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion.
Drug Metabolism: this compound is used to study the metabolic pathways and identify metabolites of hydroxyzine.
Clinical Research: It is used in clinical trials to understand the pharmacodynamics and pharmacokinetics of hydroxyzine in humans.
Analytical Chemistry: this compound serves as an internal standard in mass spectrometry and other analytical techniques to ensure accurate quantification of hydroxyzine in samples.
Mecanismo De Acción
Hydroxyzine d4 exerts its effects primarily through its action as a potent and selective histamine H1 receptor inverse agonist. This action is responsible for its antihistamine and sedative effects. By blocking the H1 receptors, hydroxyzine prevents the action of histamine, thereby reducing symptoms of allergies and providing sedative effects. Additionally, hydroxyzine has anticholinergic and anxiolytic properties, contributing to its effectiveness in treating anxiety and tension .
Comparación Con Compuestos Similares
Hydroxyzine d4 can be compared with other similar compounds, such as:
Diphenhydramine: Another first-generation antihistamine with sedative properties.
Cetirizine: A second-generation antihistamine and an active metabolite of hydroxyzine. Cetirizine has fewer sedative effects compared to hydroxyzine and is commonly used for long-term treatment of allergic conditions.
Chlorpheniramine: Another first-generation antihistamine with similar uses but different chemical structure and pharmacokinetic properties.
This compound is unique due to its deuterium labeling, which enhances its utility in research applications by allowing for precise tracking and analysis in biological systems.
Propiedades
Número CAS |
1219908-92-5 |
|---|---|
Fórmula molecular |
C21H23D4ClN2O2 |
Peso molecular |
378.93 |
Pureza |
98% HPLC |
Números CAS relacionados |
68-88-2 (unlabelled) |
Sinónimos |
2-(2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1- yl}ethoxy)(D4)ethan-1-ol |
Etiqueta |
Hydroxyzine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



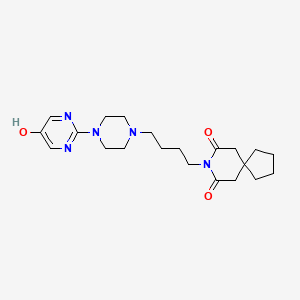
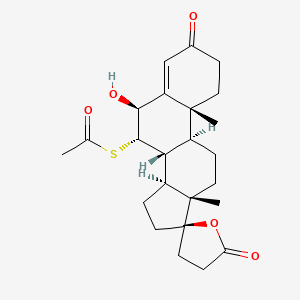
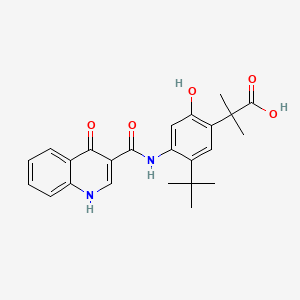
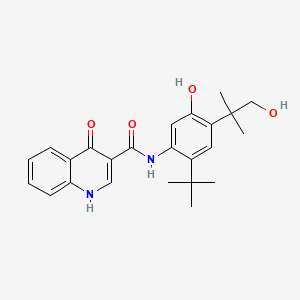


![(2E,4R)-4-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-Bis[[(tert-butyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]-1-cyclopropyl-2-penten-1-one](/img/structure/B602404.png)
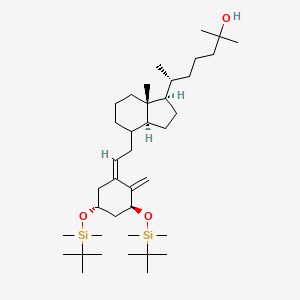

![5-[2-[1-[1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B602412.png)
